

# **Gypsogenin: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of **Gypsogenin**, a pentacyclic triterpenoid sapogenin, for researchers, scientists, and drug development professionals. This document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-cancer agent.

## **Core Chemical and Physical Properties**

**Gypsogenin** is a natural product that can be extracted from plants of the Gypsophila genus.[1] Its chemical structure features an oleanane-type skeleton with four key active sites available for chemical modification: a C-3 hydroxyl group, a C-12 double bond, a C-23 aldehyde group, and a C-28 carboxylic acid.[1][2]

Table 1: Physicochemical Properties of Gypsogenin



| Property          | Value                                                                                                                                                                                     | Reference       |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|--|
| CAS Number        | 639-14-5                                                                                                                                                                                  | [3][4][5][6][7] |  |
| Molecular Formula | C30H46O4                                                                                                                                                                                  | [3][4][5][6][7] |  |
| Molecular Weight  | 470.68 g/mol                                                                                                                                                                              | [3][4][5][6]    |  |
| IUPAC Name        | (4aS,6aR,6aS,6bR,8aR,9S,10<br>S,12aR,14bS)-9-formyl-10-<br>hydroxy-2,2,6a,6b,9,12a-<br>hexamethyl-<br>1,3,4,5,6,6a,7,8,8a,10,11,12,1<br>3,14b-tetradecahydropicene-<br>4a-carboxylic acid | [7]             |  |
| Synonyms          | Githagenin, Albasapogenin,<br>Gypsophilasapogenin                                                                                                                                         | [3][5][7]       |  |
| Melting Point     | 274-276 °C                                                                                                                                                                                | [5]             |  |
| Solubility        | DMSO (25 mg/mL with ultrasonic)                                                                                                                                                           | [4]             |  |
| Appearance        | White solid (needles or leaflets from methanol)                                                                                                                                           | [5]             |  |

## **Biological Activity and Therapeutic Potential**

**Gypsogenin** has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest. Its therapeutic potential stems from its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.

### **Cytotoxic Activity**

**Gypsogenin** and its synthetic derivatives have shown cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.



Table 2: Cytotoxic Activity (IC50) of Gypsogenin and Its Derivatives

| Compound                                        | Cell Line    | Cancer Type   | IC <sub>50</sub> (μΜ) | Reference |
|-------------------------------------------------|--------------|---------------|-----------------------|-----------|
| Gypsogenin                                      | MCF-7        | Breast Cancer | 9.0                   | [1]       |
| HL-60                                           | Leukemia     | 10.4          | [1]                   | _         |
| A549                                            | Lung Cancer  | 19.6          | [1]                   |           |
| Gypsogenin<br>benzyl ester                      | MCF-7        | Breast Cancer | 5.1                   | [1]       |
| HL-60                                           | Leukemia     | 8.1           | [1]                   |           |
| 3-acetyl<br>gypsogenin                          | HL-60        | Leukemia      | 10.77                 | [1]       |
| Gypsogenin oxime derivative                     | HL-60        | Leukemia      | 3.9                   | [1]       |
| (2,4-<br>dinitrophenyl)hyd<br>razono derivative | A549         | Lung Cancer   | 3.1                   | [1]       |
| LOVO                                            | Colon Cancer | 2.97          | [1]                   |           |
| Amino derivative (16)                           | A549         | Lung Cancer   | 1.5                   | [1]       |

#### **Mechanisms of Action**

The anti-cancer effects of **Gypsogenin** are primarily attributed to its ability to trigger the intrinsic apoptotic pathway and to inhibit key processes in angiogenesis.

## **Induction of Apoptosis**

**Gypsogenin** induces apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases. Specifically, **Gypsogenin** has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1]



Foundational & Exploratory

Check Availability & Pricing

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic effect of triterpenoidal saponins from Polygala senega PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway [frontiersin.org]
- 7. Downregulation of Vascular Endothelial Growth Factor Enhances Chemosensitivity by Induction of Apoptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gypsogenin: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672572#gypsogenin-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com